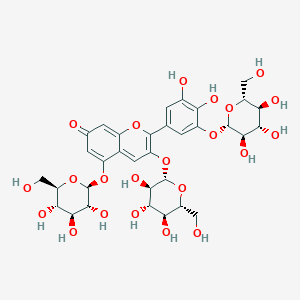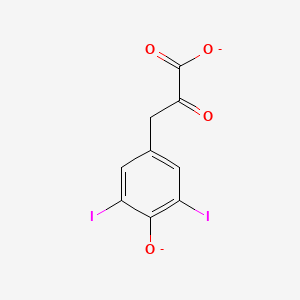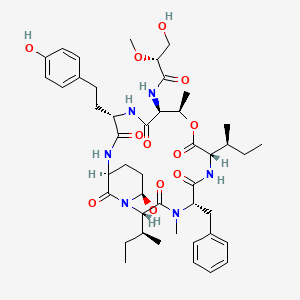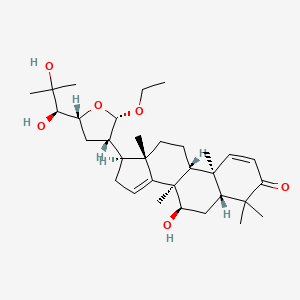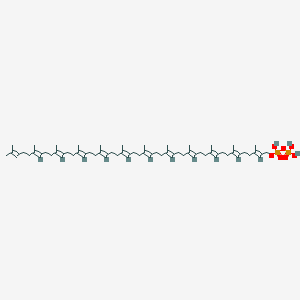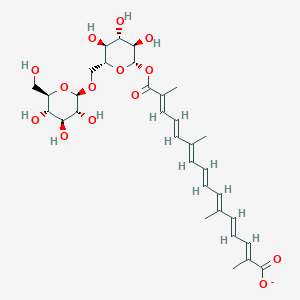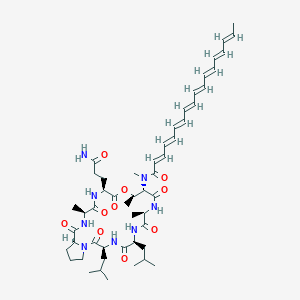
Myxochromide B3
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Myxochromide B3 is a natural product found in Myxococcus with data available.
Wissenschaftliche Forschungsanwendungen
Structural Characterization and Classification
Myxochromide B3 is part of the myxochromide family of secondary metabolites, characterized as cyclic depsipeptides with an unsaturated polyketide side chain. These compounds are known to be produced by various myxobacterial species such as Myxococcus xanthus and Stigmatella aurantiaca. Myxochromide B3, in particular, has been identified as the first representative of a new group of myxochromides, distinct in its peptide moiety from the previously known myxochromides A and S. This distinction highlights the compound's uniqueness in structure and potentially in function (Ohlendorf, Kehraus, & König, 2008).
Biosynthesis and Genetic Manipulation
Research has focused on understanding and manipulating the biosynthesis of myxochromides. The characterization of myxobacterial promoters and their application in engineering biosynthetic gene clusters (BGCs) in myxobacteria has been reported. This approach effectively enhanced the expression of complex BGCs, including those responsible for the biosynthesis of myxochromide, indicating the potential for increased production and structural diversity of myxochromides through genetic manipulation (Hu et al., 2021). The discovery of novel myxochromides and their biosynthetic pathways underscores the metabolic diversity of myxobacteria and the potential of genetic and metabolic engineering in harnessing this diversity for novel applications (Wenzel et al., 2005).
Industrial and Biotechnological Applications
The biotechnological significance of myxochromides is highlighted by the exploitation of heterologous hosts for the production of these compounds. For instance, the fast-growing myxobacterial thermophilic isolate GT-2 was engineered to express the complete myxochromide biosynthetic gene cluster, resulting in a significantly higher production of myxochromides compared to the original producer. This advancement in biotechnological applications signifies the potential of myxochromide B3 and related compounds in various industries, including pharmaceuticals and agrochemistry (Perlova et al., 2009).
Evolutionary Insights and Synthetic Biology
Research on myxochromides also provides insights into the evolution of secondary metabolite production in myxobacteria. Analysis of myxobacterial genome sequences and the mch biosynthetic gene clusters has led to the discovery and chemical characterization of novel myxochromide core types. This genomic and chemical analysis sheds light on the evolutionary diversification of the myxochromide megasynthetase and the structural diversity of its biosynthesis products, contributing valuable knowledge to the field of synthetic biology and evolutionary biology (Burgard et al., 2017).
Eigenschaften
Produktname |
Myxochromide B3 |
|---|---|
Molekularformel |
C51H74N8O10 |
Molekulargewicht |
959.2 g/mol |
IUPAC-Name |
(2E,4E,6E,8E,10E,12E,14E,16E)-N-[(3S,6S,9R,12S,13R,16S,19S,22S)-16-(3-amino-3-oxopropyl)-9,13,19-trimethyl-3,6-bis(2-methylpropyl)-2,5,8,11,15,18,21-heptaoxo-14-oxa-1,4,7,10,17,20-hexazabicyclo[20.3.0]pentacosan-12-yl]-N-methyloctadeca-2,4,6,8,10,12,14,16-octaenamide |
InChI |
InChI=1S/C51H74N8O10/c1-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-27-43(61)58(9)44-37(8)69-51(68)38(28-29-42(52)60)55-45(62)35(6)53-48(65)41-26-25-30-59(41)50(67)40(32-34(4)5)57-47(64)39(31-33(2)3)56-46(63)36(7)54-49(44)66/h10-24,27,33-41,44H,25-26,28-32H2,1-9H3,(H2,52,60)(H,53,65)(H,54,66)(H,55,62)(H,56,63)(H,57,64)/b11-10+,13-12+,15-14+,17-16+,19-18+,21-20+,23-22+,27-24+/t35-,36+,37+,38-,39-,40-,41-,44-/m0/s1 |
InChI-Schlüssel |
BBDFZPOSUPYDAK-BZPNHCEISA-N |
Isomerische SMILES |
C/C=C/C=C/C=C/C=C/C=C/C=C/C=C/C=C/C(=O)N(C)[C@H]1[C@H](OC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]2CCCN2C(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC1=O)C)CC(C)C)CC(C)C)C)CCC(=O)N)C |
Kanonische SMILES |
CC=CC=CC=CC=CC=CC=CC=CC=CC(=O)N(C)C1C(OC(=O)C(NC(=O)C(NC(=O)C2CCCN2C(=O)C(NC(=O)C(NC(=O)C(NC1=O)C)CC(C)C)CC(C)C)C)CCC(=O)N)C |
Synonyme |
myxochromide B3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



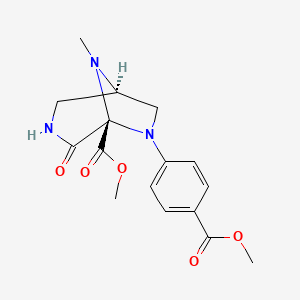
![1-(14-Methyl-pentadecanoyl)-2-(8-[3]-ladderane-octanyl)-sn-glycerol](/img/structure/B1262974.png)
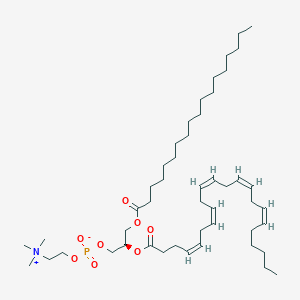
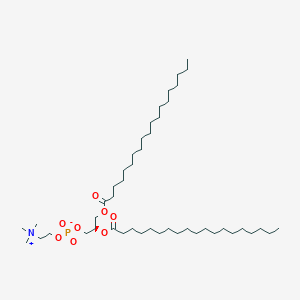
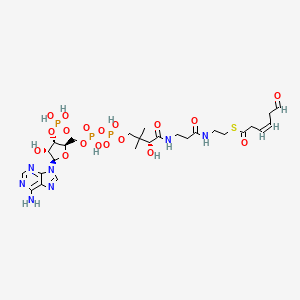
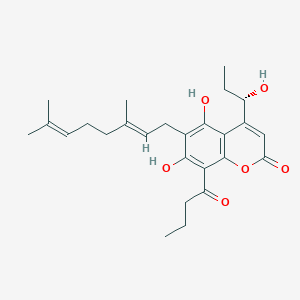
![2-O-palmitoyl-2'-O-sulfo-3-O-[(2S,4S,6S,8S)-2,4,6,8-tetramethyltetracosanoyl]-alpha,alpha-trehalose](/img/structure/B1262985.png)
![1-(3-Carboxypropyl)-9-(dimethylamino)-2,2,4,11,11-pentamethyl-2,11-dihydronaphtho[2,3-g]quinolinium perchlorate](/img/structure/B1262986.png)
